molecular formula C7H11BrCl2N2 B8228568 (S)-2-Bromo-4-(1-amino)ethylpyridine 2hcl

(S)-2-Bromo-4-(1-amino)ethylpyridine 2hcl

Cat. No.: B8228568
M. Wt: 273.98 g/mol
InChI Key: UFFPOOKKWWDFDY-XRIGFGBMSA-N
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Description

(S)-2-Bromo-4-(1-amino)ethylpyridine 2hcl is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Bromo-4-(1-amino)ethylpyridine 2hcl typically involves the bromination of 4-(1-amino)ethylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher production efficiency. The use of continuous flow reactors also minimizes the risk of hazardous reactions and improves the overall safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromo-4-(1-amino)ethylpyridine 2hcl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Products include nitro or nitroso pyridine derivatives.

    Reduction Reactions: Products include amine or alcohol derivatives

Scientific Research Applications

(S)-2-Bromo-4-(1-amino)ethylpyridine 2hcl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-Bromo-4-(1-amino)ethylpyridine 2hcl involves its interaction with specific molecular targets and pathways. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming coordination complexes with metal ions, or as a substrate for enzymatic reactions. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Bromo-4-(1-amino)ethylpyridine 2hcl is unique due to its specific stereochemistry and the presence of both the bromine atom and the amino group. This combination of features imparts distinct reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

(1S)-1-(2-bromopyridin-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFPOOKKWWDFDY-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)Br)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=NC=C1)Br)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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